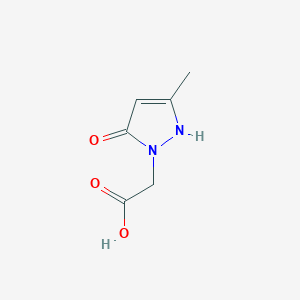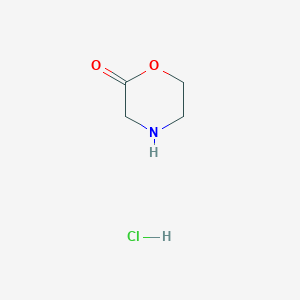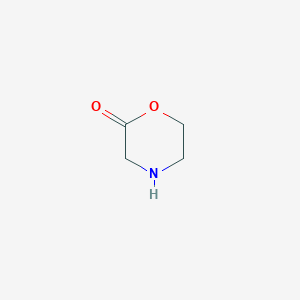
6-甲氧基吲哚
描述
Synthesis Analysis
The synthesis of 5-, 6-, and 7-methoxyindoline from indoline, and their dehydrogenation to the corresponding methoxyindoles, has been described .Molecular Structure Analysis
The molecular formula of 6-Methoxyindoline is C9H11NO . The InChI code is 1S/C9H11NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-3,6,10H,4-5H2,1H3 .Physical And Chemical Properties Analysis
6-Methoxyindoline is a solid at room temperature . Its molecular weight is 149.19 g/mol .科学研究应用
光物理性质
6-甲氧基喹啉是6-甲氧基吲哚的衍生物,表现出显著的光物理性质。这些性质已经在各种溶剂中得到研究,揭示了光致互变异构化和激发态质子转移的动力学见解。这项研究增强了我们对6-甲氧基喹啉在不同环境中的行为的理解,这在光化学和光物理等领域具有相关性(Poizat 等,2004)。
神经发生潜力
对6-甲氧基-1,2,3,4-四氢-β-咔啉(一种在结构上与6-甲氧基吲哚相关的化合物)的研究突出了其在体外刺激早期神经发生和神经元成熟的潜力。该化合物的效应通过血清素能和褪黑素能刺激介导,表明其在神经科学研究和潜在治疗用途中的应用(de la Fuente Revenga 等,2015)。
荧光标记和分析
6-甲氧基-4-喹啉是5-甲氧基吲哚-3-乙酸(与6-甲氧基吲哚相关)的另一种氧化产物,是一种新型荧光团。它在水性介质中表现出强烈的荧光,对光和热稳定,使其成为生物医学分析的宝贵工具。该化合物的荧光强度不受 pH 值变化的影响,为各种分析应用提供了一种可靠的工具(Hirano 等,2004)。
褪黑激素受体研究
对源自6H-异吲哚并[2,1-a]吲哚(与6-甲氧基吲哚密切相关)的褪黑激素类似物的研究提供了对褪黑激素受体结合位点性质的见解。这些类似物提供了有关受体亲和力和效力的宝贵信息,有助于我们了解褪黑激素的生理和药理作用(Faust 等,2000)。
微管聚合抑制
一项对3-((6-甲氧基-1,4-二氢茚并[1,2-c]吡唑-3-基)氨基)苯甲酸甲酯(与6-甲氧基吲哚密切相关)的研究表明了其作为微管抑制剂的作用。该化合物对人类癌细胞的抗增殖活性,正如其对微管聚合的影响所表明的那样,为癌症研究和潜在治疗应用开辟了途径(Minegishi 等,2015)。
水性介质中的氯离子传感
6-甲氧基喹啉已被研究其作为检测水溶液中氯离子的传感器的潜力。它的荧光猝灭特性使其成为环境和分析应用的有希望的候选者,特别是在水质监测中(Mehata & Tripathi,2002)。
安全和危害
属性
IUPAC Name |
6-methoxy-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFGHNMPMAXWQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423808 | |
| Record name | 6-Methoxyindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyindoline | |
CAS RN |
7556-47-0 | |
| Record name | 6-Methoxyindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a notable application of 6-methoxyindoline in natural product synthesis?
A1: 6-Methoxyindoline serves as a key starting material in the synthesis of lycorine-type alkaloids, specifically (±)-1,12b-didehydrolycoran and (±)-12bα-lycoran. [] This process involves a multi-step synthesis, including Birch reduction of 6-methoxyindoline, acylation, photocyclization, and subsequent modifications to yield the target alkaloids. []
Q2: How can 6-methoxyindoline be synthesized?
A2: One approach involves a benzyne reaction with 3-chloro-4-methoxyphenethylamine to yield the 6-methoxyindoline structure. [] Another method focuses on the regioselective bromination of indolines at the 6-position using bromine in sulfuric acid with silver sulfate or in superacid. [] The resulting 6-bromoindoline can be further reacted with a methoxyl group to produce 6-methoxyindoline. []
Q3: Has 6-methoxyindoline been found in nature, and if so, in what context?
A3: While not found in its free form in nature, a derivative, 6-methoxyindoline-2,3-dione, was isolated from the plant Capparis himalayensis alongside two new alkaloids, Capparin A and B. [] This suggests a potential role of 6-methoxyindoline derivatives in the plant's chemical ecology and potential bioactivity. []
Q4: What is the significance of regioselective bromination in the synthesis of 6-methoxyindoline?
A4: Regioselective bromination at the 6-position of the indoline ring is crucial for ensuring the desired final product. [] This selectivity allows for the subsequent introduction of the methoxy group specifically at the 6-position, which is essential for the desired biological activity or use as a synthetic building block. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


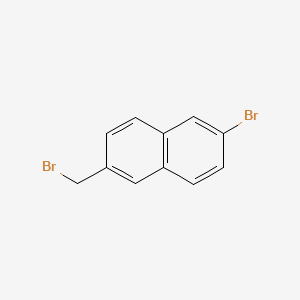
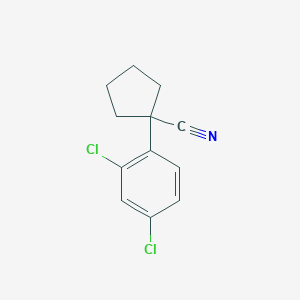


![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)

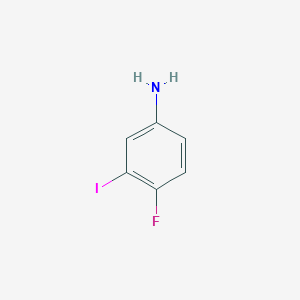

![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)
![5-[2-(Ethylamino)ethyl]-1,3-benzodioxole](/img/structure/B1368120.png)
![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)
